molecular formula C15H19N3O2 B6445305 N-cyclobutyl-6,7-dimethoxy-N-methylquinazolin-4-amine CAS No. 2549015-54-3

N-cyclobutyl-6,7-dimethoxy-N-methylquinazolin-4-amine

Cat. No.: B6445305
CAS No.: 2549015-54-3
M. Wt: 273.33 g/mol
InChI Key: LBAYXSGDEYGCLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-cyclobutyl-6,7-dimethoxy-N-methylquinazolin-4-amine” is a quinazoline derivative. Quinazolines are a class of organic compounds with a bicyclic structure made up of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . The “N-cyclobutyl-6,7-dimethoxy-N-methyl” part suggests that the quinazoline core is substituted with a cyclobutyl group, two methoxy groups, and a methyl group attached to a nitrogen atom.


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would have a quinazoline core with a cyclobutyl group, two methoxy groups (-OCH3), and a methyl group (-CH3) attached to a nitrogen atom. The positions of these substituents would be determined by the numbering in the compound’s name .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the positions of the substituents. Generally, quinazolines are crystalline solids at room temperature .

Scientific Research Applications

N-cyclobutyl-6,7-dimethoxy-N-methylquinazolin-4-amine has been found to have several potential applications in scientific research. It has been studied for its potential use in the synthesis of various drugs, such as anti-inflammatory agents, anticonvulsants, and antidepressants. It has also been studied for its potential use in the synthesis of various materials, such as polymers, nanomaterials, and catalysts. In addition, this compound has been studied for its potential use in the synthesis of various compounds, such as dyes, pigments, and fragrances.

Mechanism of Action

The mechanism of action of N-cyclobutyl-6,7-dimethoxy-N-methylquinazolin-4-amine is not yet fully understood. However, it is believed to act as a molecule transporter and is thought to be involved in the transport of various molecules across cell membranes. It is also believed to be involved in the modulation of signal transduction pathways, as well as in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, and anti-apoptotic effects. It has also been found to have an anti-tumor effect and has been found to inhibit the growth of certain cancer cells. In addition, this compound has been found to have a protective effect against various diseases, such as diabetes, cardiovascular disease, and Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

N-cyclobutyl-6,7-dimethoxy-N-methylquinazolin-4-amine has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable in a variety of conditions. In addition, it is non-toxic and has low environmental impact. However, it is important to note that this compound is not yet approved for use in humans and is not yet widely available.

Future Directions

N-cyclobutyl-6,7-dimethoxy-N-methylquinazolin-4-amine has many potential future directions for research. It could be further studied for its potential use in the synthesis of various drugs and materials. It could also be studied for its potential use in the treatment of various diseases. In addition, further research could be conducted to explore its potential use in the synthesis of various compounds, such as dyes, pigments, and fragrances. Finally, further research could be conducted to explore the mechanism of action of this compound and its potential applications in signal transduction pathways and gene expression.

Synthesis Methods

N-cyclobutyl-6,7-dimethoxy-N-methylquinazolin-4-amine can be synthesized from a variety of starting materials, including 6-methyl-2-azabicyclo[3.3.1]non-4-ene, 7-dimethoxy-N-methylquinazolin-4-amine, and cyclobutyl bromide. The synthesis involves a multi-step process, beginning with the formation of the 6-methyl-2-azabicyclo[3.3.1]non-4-ene from the reaction of 2-methyl-3-azabicyclo[3.3.1]non-4-ene and methyl iodide. This is then followed by the reaction of the 6-methyl-2-azabicyclo[3.3.1]non-4-ene with 7-dimethoxy-N-methylquinazolin-4-amine to form the N-methyl-6,7-dimethoxy-quinazolin-4-amine. Finally, the N-methyl-6,7-dimethoxy-quinazolin-4-amine is reacted with cyclobutyl bromide to form this compound.

Safety and Hazards

As with any chemical compound, handling “N-cyclobutyl-6,7-dimethoxy-N-methylquinazolin-4-amine” would require appropriate safety precautions. Without specific information, it’s difficult to provide detailed safety and hazard information .

Properties

IUPAC Name

N-cyclobutyl-6,7-dimethoxy-N-methylquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-18(10-5-4-6-10)15-11-7-13(19-2)14(20-3)8-12(11)16-9-17-15/h7-10H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBAYXSGDEYGCLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC1)C2=NC=NC3=CC(=C(C=C32)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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